1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Overview
Description
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone class of chemicals. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include a quinoline derivative, a sulfonyl chloride, and a piperidine derivative. The reaction conditions may involve:
Step 1: Nucleophilic substitution reaction between the quinoline derivative and the sulfonyl chloride in the presence of a base such as triethylamine.
Step 2: Introduction of the piperidine moiety through a nucleophilic substitution reaction.
Step 3: Fluorination and ethylation steps to introduce the fluoro and ethyl groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinolone derivatives can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, they may inhibit bacterial DNA gyrase or topoisomerase IV, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
- 1-ethyl-6-fluoro-3-(3-chlorobenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Uniqueness
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro, sulfonyl, and piperidinyl groups can enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-9-7-8-16(2)12-17)23(27)18-13-19(24)21(14-20(18)25)26-10-5-4-6-11-26/h7-9,12-15H,3-6,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQCXHICUPAMEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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